7-Fluoronaphthalen-1-ol

Vue d'ensemble

Description

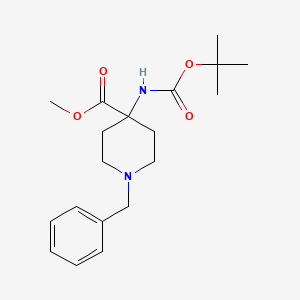

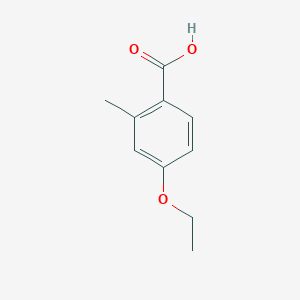

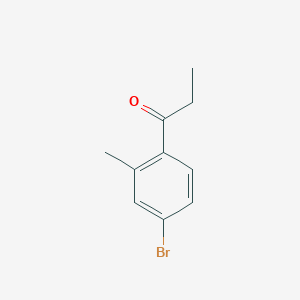

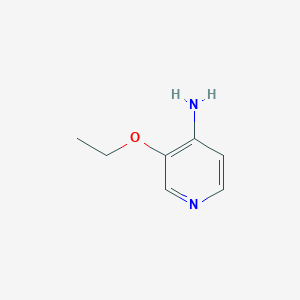

7-Fluoronaphthalen-1-ol is a chemical compound that is part of the naphthalene family, characterized by a fluorine atom attached to the seventh position of the naphthalene ring and a hydroxyl group at the first position. This structure is a key intermediate in various chemical syntheses and reactions, particularly in the pharmaceutical and materials science fields.

Synthesis Analysis

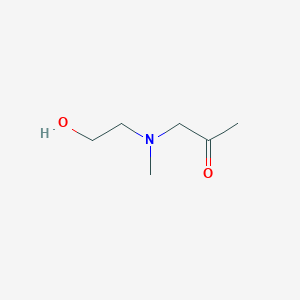

The synthesis of compounds related to 7-Fluoronaphthalen-1-ol involves various chemical reactions. For instance, the preparation of a novel ligand related to the naphthalene structure was achieved by reacting 3-(2-chloro-4-fluorophenyl)-7-hydroxycoumarin with 1,2-dicyano-3-nitrobenzen in dry DMF, using K2CO3 as the base . Another practical synthesis method for a derivative of 7-Fluoronaphthalen-1-ol, specifically 1-(7-fluoronaphthalen-1-yl)-piperazine hydrochloride, was reported using a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction followed by deprotection with HCl gas . This method is notable for its scalability and reduced toxicity compared to previous methods.

Molecular Structure Analysis

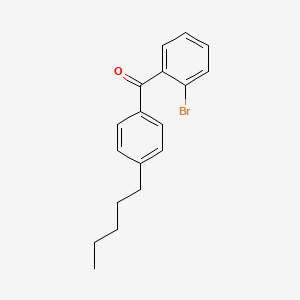

The molecular structure of compounds related to 7-Fluoronaphthalen-1-ol can be quite complex, with various substituents affecting the overall geometry and properties. For example, the crystal structure of a related compound, (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone, exhibits axial chirality and forms a stripe structure with alternating R- and S-columns in the crystal lattice, stabilized by hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The chemical reactivity of 7-Fluoronaphthalen-1-ol derivatives can lead to interesting rearrangements and transformations. For instance, a flash vacuum pyrolytic reaction involving a 7-methyl-1H-indenylideneethenone intermediate resulted in the formation of acenaphthylen-4-ol, showcasing the dynamic behavior of these compounds under high-temperature conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Fluoronaphthalen-1-ol and its derivatives are influenced by the presence of fluorine and other substituents. The electrochemical and spectroelectrochemical properties of phthalocyanines substituted with halogenated coumarinoxy groups, which are structurally related to 7-Fluoronaphthalen-1-ol, were studied, revealing significant differences in aggregation and redox properties compared to their β-substituted counterparts . These properties are crucial for applications in materials science and electronics.

Applications De Recherche Scientifique

1. Fungal Metabolism Studies

7-Fluoronaphthalen-1-ol and its derivatives have been studied in the context of fungal metabolism. For instance, Cerniglia et al. (1984) investigated the metabolism of 1-fluoronaphthalene by Cunninghamella elegans, revealing that the presence of a fluoro substituent influences the metabolic pathways and products, such as various hydroxylated derivatives and glucoside, sulfate, and glucuronic acid conjugates (Cerniglia, Miller, Yang, & Freeman, 1984).

2. Chemical Synthesis Improvements

The development of new synthetic routes for compounds containing 7-fluoronaphthalen-1-ol has been a focus of research, improving practicality and reducing toxicity. For example, Magano et al. (2008) described a practical and scalable synthesis of 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride, highlighting advancements in the efficient and safe synthesis of such compounds (Magano, Akin, Chen, Giza, Moon, & Saenz, 2008).

3. Enantioselective Sensing

Research by Mei and Wolf (2004) explored the use of a chiral fluorosensor derived from 1,8-diacridylnaphthalene, a compound related to 7-fluoronaphthalen-1-ol, for enantioselective sensing of various chiral carboxylic acids. This demonstrates the potential of 7-fluoronaphthalen-1-ol derivatives in analytical chemistry, especially in detecting and distinguishing chiral compounds (Mei & Wolf, 2004).

4. Optical Spectroscopy

The optical properties of fluoronaphthalene derivatives, like 7-fluoronaphthalen-1-ol, have been examined for their potential in spectroscopy. Majewski, Plusquellic, and Pratt (1989) investigated the rotationally resolved fluorescence excitation spectrum of 1-fluoronaphthalene, which can provide insights into the structural and dynamic aspects of such molecules (Majewski, Plusquellic, & Pratt, 1989).

5. Pharmaceutical Impurity Analysis

In pharmaceutical research, 7-fluoronaphthalen-1-ol derivatives have been studied for their role as impurities. Karagiannidou, Bekiari, and Vastardi (2015) developed a method for the analysis of 1-fluoronaphthalene, a key starting material in the synthesis of certain pharmaceuticals, highlighting its importance in ensuring the safety and purity of drugs (Karagiannidou, Bekiari, & Vastardi, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with 7-Fluoronaphthalen-1-ol are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

7-fluoronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFANNCFXNHKKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoronaphthalen-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)